1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[(3-phosphonophenyl)azo]-1-(4-sulfophenyl)-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[(3-phosphonophenyl)azo]-1-(4-sulfophenyl)-, monosodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a carboxylic acid group, and azo linkage, making it a versatile molecule in chemical research.
Preparation Methods
The synthesis of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[(3-phosphonophenyl)azo]-1-(4-sulfophenyl)-, monosodium salt involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the carboxylic acid group and the azo linkage. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[(3-phosphonophenyl)azo]-1-(4-sulfophenyl)-, monosodium salt has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of dyes and pigments due to its azo linkage, which imparts color properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The azo linkage can undergo reduction to form amines, which may interact with biological molecules. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Compared to other similar compounds, 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[(3-phosphonophenyl)azo]-1-(4-sulfophenyl)-, monosodium salt stands out due to its unique combination of functional groups. Similar compounds include:
- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester
- 1H-Pyrazole-3-carboxylic acid
- 1H-Pyrazole, 3-ethyl-4,5-dihydro- These compounds share the pyrazole ring structure but differ in their functional groups and overall properties, making each unique in its applications and reactivity.
Properties
CAS No. |
68133-29-9 |
---|---|
Molecular Formula |
C16H12N4NaO9PS |
Molecular Weight |
490.3 g/mol |
IUPAC Name |
sodium;5-oxo-4-[(3-phosphonophenyl)diazenyl]-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C16H13N4O9PS.Na/c21-15-13(18-17-9-2-1-3-11(8-9)30(24,25)26)14(16(22)23)19-20(15)10-4-6-12(7-5-10)31(27,28)29;/h1-8,13H,(H,22,23)(H2,24,25,26)(H,27,28,29);/q;+1/p-1 |
InChI Key |
XQCKBVYUAFMPIN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)P(=O)(O)O)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.